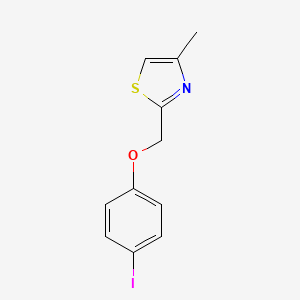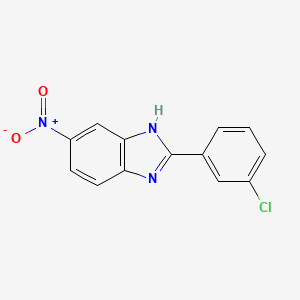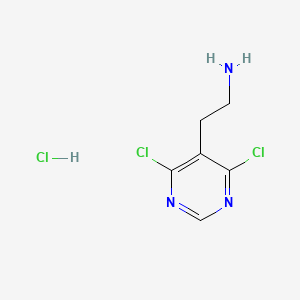
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3 and a molecular weight of 228.5 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its pyrimidine ring structure, which is substituted with chlorine atoms at the 4 and 6 positions, and an ethanamine group at the 5 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by cooling and vacuum distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding aldehydes or acids.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Condensation: Catalysts like p-toluenesulfonic acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce pyrimidine carboxylic acids.
科学的研究の応用
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.
Medicine: Explored for its antiviral properties, particularly against herpes and pox viruses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . Additionally, it can inhibit nitric oxide production in immune cells, which may have implications for its use as an anti-inflammatory agent .
類似化合物との比較
Similar Compounds
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Similar in structure but with an aldehyde group instead of an ethanamine group.
2-Amino-4,6-dichloropyrimidine: Lacks the ethanamine group but shares the pyrimidine core structure.
Uniqueness
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit viral replication and nitric oxide production sets it apart from other similar compounds.
特性
分子式 |
C6H8Cl3N3 |
|---|---|
分子量 |
228.5 g/mol |
IUPAC名 |
2-(4,6-dichloropyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c7-5-4(1-2-9)6(8)11-3-10-5;/h3H,1-2,9H2;1H |
InChIキー |
WDDAYBKBGHDSHG-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)CCN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




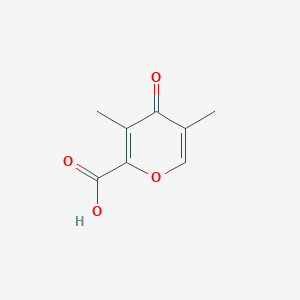
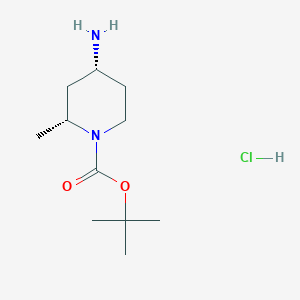
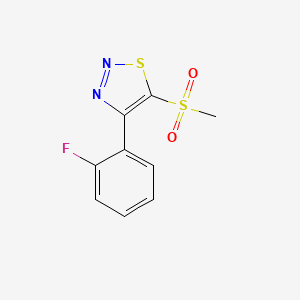


![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)
